2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide
Description
2-Methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at position 2, a methyl group at position 4, and an isopropyl group at position 5 on the benzene ring. This compound (CAS 873679-75-5, molecular formula C₁₇H₂₂N₂O₃S, molecular weight 334.43 g/mol) is structurally related to kinase inhibitors and antimicrobial agents, where sulfonamide derivatives are frequently explored due to their bioactivity .
Properties
IUPAC Name |
2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(15(22-5)9-12(14)3)23(20,21)19-17-8-6-7-13(4)18-17/h6-11H,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYKQAKPERRMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide (CAS No. 63071-03-4) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including antibacterial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.41 g/mol. Its structure includes a methoxy group, a methylpyridine moiety, and a benzenesulfonamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 320.41 g/mol |
| CAS Number | 63071-03-4 |
| Solubility | Soluble in DMSO |
Antibacterial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, This compound has been tested against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against common pathogens such as E. coli and Staphylococcus aureus. The results showed that the compound had an MIC of 32 µg/mL against E. coli and 64 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics like ampicillin.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored, particularly its ability to inhibit pro-inflammatory cytokines.
Research Findings
In vitro studies demonstrated that the compound significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. At a concentration of 10 µg/mL, it inhibited IL-6 by 75% and TNF-α by 70%, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer potential of sulfonamides is another area of research focus. The compound was tested on various cancer cell lines, including breast and colon cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 15 µM, indicating substantial cytotoxicity. Flow cytometry analysis revealed that treated cells underwent apoptosis, with significant increases in early apoptotic markers.
Table 2: Summary of Biological Activities
| Activity Type | Test Organisms/Cells | MIC/IC50 Value | Observations |
|---|---|---|---|
| Antibacterial | E. coli | 32 µg/mL | Moderate activity |
| Staphylococcus aureus | 64 µg/mL | Moderate activity | |
| Anti-inflammatory | Macrophages | 10 µg/mL | IL-6 inhibition: 75%, TNF-α: 70% |
| Anticancer | MCF-7 breast cancer cells | IC50: 15 µM | Induced apoptosis |
The biological activity of This compound can be attributed to its interaction with specific biological targets:
- Inhibition of Bacterial Enzymes : The sulfonamide moiety mimics para-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.
- Cytokine Production Modulation : The compound modulates signaling pathways involved in inflammation, particularly through NF-kB inhibition.
- Induction of Apoptosis : In cancer cells, it activates caspases leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism in Pyridine-Substituted Sulfonamides
A key structural analog is 2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide (CAS 873679-75-5), which differs only in the position of the methyl group on the pyridine ring (3-methyl vs. 6-methyl). This positional isomerism impacts steric and electronic properties:
- Steric Effects : The 6-methylpyridinyl group may exhibit better spatial compatibility in enzyme binding pockets compared to the 3-methyl isomer due to reduced steric hindrance near the sulfonamide linkage.
Substitution Patterns on the Benzene Ring
Compared to N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (), the target compound replaces the phenoxy group with a pyridinyl-sulfonamide moiety. This substitution introduces:
- Enhanced π-π Stacking : The pyridine ring facilitates stronger interactions with aromatic residues in protein targets.
- Increased Polarity: The pyridine nitrogen increases solubility in aqueous environments compared to the hydrophobic phenoxy group.
Heterocyclic Variants
Compounds like N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () feature a pyrimidine core instead of benzene. Key differences include:
- Electronic Density : Pyrimidine’s electron-deficient nature may reduce nucleophilic attack susceptibility compared to benzene.
- Bioactivity : Pyrimidine derivatives are often associated with antiviral or anticancer activity, whereas benzenesulfonamides are more common in kinase inhibition .
Physicochemical and Computational Analysis
Table 1: Physicochemical Properties of Selected Sulfonamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₂₂N₂O₃S | 334.43 | 3.2 | 1 | 5 |
| 3-Methylpyridin-2-yl Isomer (BH50712) | C₁₇H₂₂N₂O₃S | 334.43 | 3.5 | 1 | 5 |
| N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | C₁₄H₁₅NO₄S | 293.34 | 2.8 | 1 | 4 |
| N-[4-(4-Fluoro-phenyl)-...methanesulfonamide | C₁₈H₂₁FN₂O₃S | 364.44 | 4.1 | 1 | 6 |
*logP values calculated using Multiwfn () for comparative hydrophobicity analysis.
Key Findings:
- Lipophilicity: The target compound’s isopropyl group increases logP (3.2) compared to the phenoxy analog (2.8), suggesting improved membrane permeability but reduced aqueous solubility.
- Hydrogen Bonding: The pyridine nitrogen contributes to higher hydrogen bond acceptor count (5) vs. non-heteroaromatic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
